(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane typically involves the reaction of α-pinene with borane reagents. One common method is the reaction of α-pinene with borane-tetrahydrofuran (BH3-THF) complex . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane may involve larger-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The borane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: The compound itself can be used as a reducing agent in the presence of catalysts such as palladium or platinum.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds, such as alcohols or amines.
Substitution: Halogenated boranes or other substituted boranes.
Scientific Research Applications
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane has a wide range of applications in scientific research:
Chemistry: It is used in asymmetric synthesis, particularly in the synthesis of chiral alcohols and amines.
Medicine: It is used in the synthesis of chiral drugs and other medicinal compounds.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane involves the formation of a boron-carbon bond through hydroboration. The borane group adds to the carbon-carbon double bond of an alkene, resulting in the formation of a boron-carbon bond. This reaction is highly regioselective and stereoselective, leading to the formation of chiral products . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .
Comparison with Similar Compounds
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane is unique compared to other borane compounds due to its high regioselectivity and stereoselectivity in hydroboration reactions. Similar compounds include:
Borane-tetrahydrofuran (BH3-THF): A common borane reagent used in hydroboration reactions.
Borane-dimethyl sulfide (BH3-DMS): Another borane reagent with similar reactivity.
9-Borabicyclo[3.3.1]nonane (9-BBN): A borane reagent with high regioselectivity and stereoselectivity.
These compounds differ in their reactivity, selectivity, and applications, with [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane being particularly useful in asymmetric synthesis .
Properties
Molecular Formula |
C10H17B |
---|---|
Molecular Weight |
148.06 g/mol |
InChI |
InChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
JOJBKYUGLWAPQL-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1CC2CC(C1C)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.